In Vitro Relaxivity of Gadopentetate Dimeglumine: A Technical Guide
In Vitro Relaxivity of Gadopentetate Dimeglumine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the in vitro relaxivity of Gadopentetate dimeglumine (Gd-DTPA), a widely used gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI). Accurate and reproducible relaxivity measurements are critical for understanding the efficacy of contrast agents, developing new imaging protocols, and ensuring quality control in drug development.
Introduction to Relaxivity
Gadopentetate dimeglumine is a paramagnetic contrast agent that enhances the signal intensity in MRI by shortening the longitudinal (T1) and transverse (T2) relaxation times of water protons in its vicinity.[1] The efficiency of a contrast agent in altering these relaxation times is quantified by its relaxivity (r1 and r2), which is defined as the change in the relaxation rate (R1 = 1/T1 and R2 = 1/T2) per unit concentration of the contrast agent.[2][3]
The relationship is expressed by the following equations:
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R1obs = R10 + r1 * [C]
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R2obs = R20 + r2 * [C]
Where:
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R1obs and R2obs are the observed relaxation rates in the presence of the contrast agent.
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R10 and R20 are the intrinsic relaxation rates of the solvent (e.g., water, plasma) without the contrast agent.
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[C] is the molar concentration of the contrast agent.
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r1 and r2 are the longitudinal and transverse relaxivities, respectively, typically expressed in units of s⁻¹mM⁻¹.
Quantitative Relaxivity Data
The relaxivity of Gadopentetate dimeglumine is influenced by several factors, including the magnetic field strength, temperature, and the composition of the solvent. The following tables summarize reported r1 and r2 values in various in vitro settings.
Table 1: Longitudinal (r1) Relaxivity of Gadopentetate Dimeglumine in Human Blood Plasma at 37°C
| Magnetic Field Strength (T) | r1 (s⁻¹mM⁻¹) |
| 0.2 | 4.8 |
| 1.5 | 4.0 |
| 3.0 | 3.4 |
Data sourced from Pintaske et al. (2006).[4][5]
Table 2: Transverse (r2) Relaxivity of Gadopentetate Dimeglumine in Human Blood Plasma at 37°C
| Magnetic Field Strength (T) | r2 (s⁻¹mM⁻¹) |
| 0.2 | 6.2 |
| 1.5 | 3.4 |
| 3.0 | 3.3 |
Data sourced from Pintaske et al. (2006).[4][5]
Table 3: Longitudinal (r1) Relaxivity of Gadopentetate Dimeglumine in Aqueous Solutions at 37°C
| Magnetic Field Strength (T) | r1 (s⁻¹mM⁻¹) |
| 1.5 | 3.6 |
| 3.0 | 3.3 |
| 7.0 | 3.0 |
Data sourced from Gibby et al. (2004) and Noebauer-Huhmann et al. (2010) as cited in a 2016 study.[6][7]
Table 4: Longitudinal (r1) Relaxivity of Gadopentetate Dimeglumine in Various Media at Room Temperature (8.45 T)
| Medium | r1 (s⁻¹mM⁻¹) |
| Saline | 3.87 ± 0.06 |
| Plasma | 3.98 ± 0.05 |
| Cartilage (interstitium) | 4.08 ± 0.08 |
| Whole Blood | 3.82 ± 0.05 |
| Frog Heart Tissue | 4.16 ± 0.02 |
Data sourced from a study on Gd-DTPA relaxivity in tissue.[8]
Experimental Protocols for Relaxivity Measurement
The determination of r1 and r2 relaxivities involves the preparation of a series of samples with varying concentrations of Gadopentetate dimeglumine and the subsequent measurement of their T1 and T2 relaxation times using Nuclear Magnetic Resonance (NMR) or MRI.[2][9]
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining accurate and comparable results.
Caption: Workflow for the preparation of Gadopentetate dimeglumine samples for relaxivity measurements.
Detailed Methodology:
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Stock Solution Preparation: A concentrated stock solution of Gadopentetate dimeglumine is prepared by dissolving a known weight of the compound in the desired solvent (e.g., deionized water, saline, or human blood plasma). The concentration should be verified using analytical methods.
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Serial Dilutions: A series of dilutions are prepared from the stock solution to create samples with a range of concentrations. For Gadopentetate dimeglumine, a linear relationship between relaxation rate and concentration is typically observed for concentrations up to at least 1 mM.[5] A common concentration range for these measurements is between 0.01 and 16 mM.[4]
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Sample Aliquoting: The prepared solutions, including a solvent blank (0 mM Gd-DTPA), are aliquoted into NMR tubes or wells of a phantom for MRI-based measurements.
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Temperature Equilibration: Samples are allowed to equilibrate to the desired measurement temperature (e.g., 37°C for physiological relevance) within the NMR spectrometer or MRI scanner before data acquisition.
T1 Relaxation Time Measurement
The longitudinal relaxation time (T1) is commonly measured using an inversion recovery (IR) pulse sequence.[10]
Caption: Experimental workflow for determining r1 relaxivity.
Detailed Methodology:
-
Data Acquisition: An inversion recovery pulse sequence is applied with a range of inversion times (TI). For each sample, a series of images or signals are acquired at different TIs.
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Signal Fitting: The signal intensity (S) at each TI is fitted to the three-parameter inversion recovery equation: S(TI) = S₀ |1 - 2 * exp(-TI / T1)| .
-
R1 Calculation: The T1 value is determined from the fit for each concentration, and the relaxation rate R1 is calculated as the inverse of T1 (R1 = 1/T1).
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Relaxivity Determination: The calculated R1 values are plotted against the corresponding concentrations of Gadopentetate dimeglumine. The r1 relaxivity is the slope of the resulting linear regression.[2]
T2 Relaxation Time Measurement
The transverse relaxation time (T2) is typically measured using a multi-echo spin-echo (MESE) pulse sequence.[10]
Caption: Experimental workflow for determining r2 relaxivity.
Detailed Methodology:
-
Data Acquisition: A multi-echo spin-echo sequence is used to acquire a series of echoes at different echo times (TE) for each sample.
-
Signal Fitting: The signal intensity of the echoes is fitted to a mono-exponential decay function: S(TE) = S₀ * exp(-TE / T2) .
-
R2 Calculation: The T2 value is obtained from the fit for each concentration, and the transverse relaxation rate R2 is calculated as the inverse of T2 (R2 = 1/T2).
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Relaxivity Determination: The R2 values are plotted against the corresponding concentrations of Gadopentetate dimeglumine. The r2 relaxivity is determined from the slope of the linear fit.
Key Considerations and Best Practices
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Temperature Control: Relaxivity is temperature-dependent. Maintaining a constant and accurately reported temperature throughout the experiment is crucial for reproducibility.
-
pH of the Medium: The pH of the solution can influence the chemical environment of the gadolinium ion and affect relaxivity. It is important to control and report the pH of the solvent.
-
Magnetic Field Strength: As shown in the data tables, relaxivity is dependent on the magnetic field strength. Measurements should be performed at the field strength relevant to the intended application.
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Solvent Composition: The presence of macromolecules, such as proteins in blood plasma, can affect the relaxivity of Gadopentetate dimeglumine.[4] The choice of solvent should be appropriate for the research question.
-
Linearity of Response: It is important to ensure that the measurements are performed within a concentration range where the relaxation rate varies linearly with the concentration of the contrast agent.[5]
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Accurate Concentration Determination: Precise determination of the gadolinium concentration in each sample is fundamental to the accuracy of the relaxivity measurement.
By adhering to these standardized protocols and considerations, researchers can obtain reliable and comparable in vitro relaxivity data for Gadopentetate dimeglumine, facilitating a deeper understanding of its properties and performance as an MRI contrast agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Contrast Agents and Relaxation Effects | Radiology Key [radiologykey.com]
- 4. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. In Vitro Longitudinal Relaxivity Profile of Gd(ABE-DTTA), an Investigational Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
